Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQMISKWTUVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of o-phenylenediamine with an appropriate carboxylate ester. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
Pharmaceutical Development
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer therapies. The compound's unique structural properties enhance its bioactivity, making it an attractive candidate for drug development. Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory and analgesic activities. For instance, compounds derived from benzimidazole have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management therapies .
Case Study: Anticancer Properties
A study investigated the anticancer potential of this compound derivatives. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzimidazole structure could lead to more potent anticancer agents .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to explore various biological processes at the molecular level. For example, studies have shown that certain derivatives can effectively inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders .
Material Science
In material science, this compound is used in the development of advanced materials , including coatings and polymers that require specific chemical resistance and stability. Its unique chemical properties allow it to be incorporated into materials that can withstand harsh environmental conditions, making it valuable for industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence the reactivity, solubility, and stability of benzimidazole derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Amino vs. Halogen Substituents: The amino group in the target compound enhances nucleophilicity and water solubility compared to chloro () or iodo () analogs, which are electron-withdrawing and reduce solubility .
- Oxo Group Impact : The 2-oxo derivative (CAS 1388041-76-6) exhibits higher molecular weight and hydrogen-bonding capacity, which may improve binding to biological targets like kinases .
- Fluorine and Lipophilicity : The 4-fluoro substituent in CAS 606144-02-9 increases metabolic stability and lipophilicity, typical of fluorinated drug candidates .
Reactivity and Stability
- Amino Group Reactivity: The 6-NH₂ group in the target compound enables diazotization and amide coupling, unlike halogenated analogs .
- Ester Hydrolysis : All methyl esters (e.g., –10) are prone to hydrolysis under acidic/basic conditions, yielding carboxylic acids for further modification .
- Oxo Group Stability: The 2-oxo derivative () may exhibit keto-enol tautomerism, affecting its stability in solution .
Biological Activity
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an enzyme inhibitor , particularly against poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, thus enhancing the efficacy of certain chemotherapeutic agents .
Anticancer Properties
A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. For instance, compounds derived from this structure demonstrated significant antiproliferative activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 µM , indicating potent activity comparable to established chemotherapeutics like sorafenib and doxorubicin .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 6c | HCT-116 | 8.65 | Sorafenib | 12.0 |
| 6i | HepG2 | 9.50 | Doxorubicin | 10.0 |
| 6m | MCF-7 | 10.21 | Sunitinib | 15.0 |
Mechanisms Underlying Anticancer Activity
Further investigations into the mechanisms of action revealed that treatment with these compounds led to cell cycle arrest in the G1 phase and induced apoptosis in HepG2 cells. Flow cytometry analyses indicated a significant increase in early apoptotic markers such as caspase-3 and Bax, while levels of the anti-apoptotic protein Bcl-2 decreased markedly . These findings suggest that this compound derivatives may trigger apoptotic pathways, contributing to their anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|---|
| EJMCh-9 | S. aureus | 50 | Vancomycin | 100 |
| EJMCh-13 | B. cereus | 25 | Bacitracin | 50 |
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in drug development:
- PARP Inhibition : Research indicated that derivatives with specific substitutions exhibited strong PARP inhibition, with IC50 values comparable to established drugs like Olaparib .
- Cytotoxicity Assessment : A comprehensive evaluation using the MTT assay across multiple cancer cell lines demonstrated significant cytotoxicity, reinforcing the compound's therapeutic potential .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives displayed potent activity against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
1.1. What are the optimal synthetic routes for Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate?
The synthesis typically involves multi-step functionalization of benzimidazole precursors. A common approach includes:
- Step 1 : Nitration or halogenation of the benzimidazole core to introduce substituents at the 6-position.
- Step 2 : Reduction of nitro or chloro groups to amino groups using catalytic hydrogenation or metal-mediated methods (e.g., Pd/C with H₂).
- Step 3 : Esterification or transesterification to install the methyl carboxylate group at the 4-position.
Key challenges include regioselectivity control and purification of intermediates. Evidence from analogous compounds (e.g., methyl 6-chloro derivatives) suggests using orthogonal protecting groups to minimize side reactions .
1.2. How can structural characterization be performed for this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the amino group at C6 and ester at C4 produce distinct shifts in aromatic regions (δ 6.5–8.0 ppm for protons, δ 160–170 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Advanced Research Questions
2.1. How do substituent modifications influence biological activity?
Comparative studies on benzimidazole derivatives reveal:
- Amino Group (C6) : Enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites).
- Methyl Ester (C4) : Balances lipophilicity and solubility, affecting bioavailability.
A structure-activity relationship (SAR) table based on analogs:
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 6-NH₂, 4-COOCH₃ | Enhanced kinase inhibition | |
| 6-Cl, 4-COOCH₃ | Antimicrobial activity | |
| 6-NO₂, 4-COOCH₃ | Cytotoxicity (DNA intercalation) |
Methodological insights: Use molecular docking to predict binding modes and guide substituent optimization .
2.2. What crystallographic strategies resolve challenges in polymorph screening?
- Data Collection : High-resolution X-ray diffraction (XRD) with synchrotron radiation for small crystals.
- Refinement : SHELXL’s robust algorithms handle twinning or disorder common in flexible benzimidazole cores .
- Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) to map intermolecular interactions influencing crystal packing .
2.3. How can experimental phasing resolve ambiguities in electron density maps?
- SHELXE Pipeline : Combines SAD/MAD phasing with density modification for low-resolution data.
- Example : For co-crystals with macromolecules, iterative model building and refinement using COOT and PHENIX, integrated with SHELX workflows .
Methodological Contradictions and Solutions
3.1. Discrepancies in reported biological activities of similar compounds
- Issue : Variability in IC₅₀ values for kinase inhibition across studies.
- Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and validate purity (>95% by HPLC). Cross-reference synthetic protocols to rule out structural deviations .
3.2. Conflicting solubility profiles in different solvents
- Data Conflict : Poor solubility in water vs. DMSO noted in analogs.
- Solution : Use Hansen solubility parameters (HSP) to predict solvent compatibility. For in vitro assays, employ co-solvents like PEG-400 at <1% v/v to avoid cytotoxicity .
Emerging Research Directions
4.1. Can computational models predict synthetic feasibility?
- Retrosynthesis Tools : Use AI-driven platforms (e.g., Chematica) to prioritize routes with minimal protecting groups.
- DFT Calculations : Optimize reaction pathways for amino group installation, reducing side products like over-reduced intermediates .
4.2. What role does the amino group play in supramolecular assembly?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
